

Application Note: Detection and Quantification of Carboxyibuprofen in Wastewater and Surface Water

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Compound of Interest					
Compound Name:	Carboxyibuprofen				
Cat. No.:	B1674242	Get Quote			

Introduction

Ibuprofen is one of the most widely consumed non-steroidal anti-inflammatory drugs (NSAIDs) globally. After administration, it is metabolized in the human body into several byproducts, with **carboxyibuprofen** being one of the major metabolites. Due to incomplete removal in conventional wastewater treatment plants (WWTPs), ibuprofen and its metabolites are frequently detected in wastewater effluents and subsequently in surface waters such as rivers and lakes. The presence of these compounds in the aquatic environment is a growing concern due to their potential ecotoxicological effects on non-target organisms. This application note provides a detailed protocol for the detection and quantification of **carboxyibuprofen** in wastewater and surface water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of **carboxyibuprofen** in water samples is depicted below.





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Caption: Workflow for Carboxyibuprofen Analysis.

Quantitative Data Summary

The following tables summarize the reported concentrations of **carboxyibuprofen** in various water matrices and the performance of analytical methods used for its detection.

Table 1: Concentrations of Carboxyibuprofen in Wastewater

Location/Study	Influent Concentration (µg/L)	Effluent Concentration (μg/L)	Reference
Czech Republic	36.4 (average)	Not Specified	[1][2]
Spain	38.4 (maximum)	10.7 (maximum)	[3]
Not Specified	Tens of μg/L (maximum)	Not Specified	[1]

Table 2: Concentrations of Carboxyibuprofen in Surface Water



Water Body Type	Location/Study	Concentration Range	Reference
River	Spain	Up to 3.9 μg/L	[3]
Surface Water	Czech Republic	6.1 μg/L (2015) - 21 μg/L (2018)	[1]
Rivers and Lakes	Not Specified	ng/L to μg/L	[1]

Table 3: Analytical Method Performance for Carboxyibuprofen Detection

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range (µg/mL)	Reference
LC-MS/MS	Not Specified	Not Specified	0.025 - 5.0	[4]
LC/MS-MS	20 - 1,400 ng/L	Not Specified	Not Specified	[5]

Detailed Experimental Protocols Protocol 1: Sample Collection and Preparation

- 1. Materials:
- · Amber glass bottles, pre-cleaned
- 0.7 μm glass fiber filters
- Filtration apparatus
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 0.5 g)[6]
- SPE manifold
- Methanol (HPLC grade)[7]
- Deionized water (HPLC grade)[7]



Nitrogen evaporator

2. Procedure:

- Sample Collection: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation. Transport samples to the laboratory on ice and store at 4°C until extraction.
- Filtration: Filter the water samples through a 0.7 μm glass fiber filter to remove suspended solids.[6]
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 5 mL of deionized water.[7]
- Sample Loading: Load 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[6]
- Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unbound substances.[7]
- Elution: Elute the retained analytes from the cartridge with 10 mL of methanol at a flow rate of 1 mL/min.[7]
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

- 1. Materials and Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[5]
- C18 analytical column (e.g., Zorbax Eclipse Plus C18, 3.5 μm, 150 mm x 4.6 mm).[8]
- Mobile Phase A: 1% Phosphoric acid in water.[8]

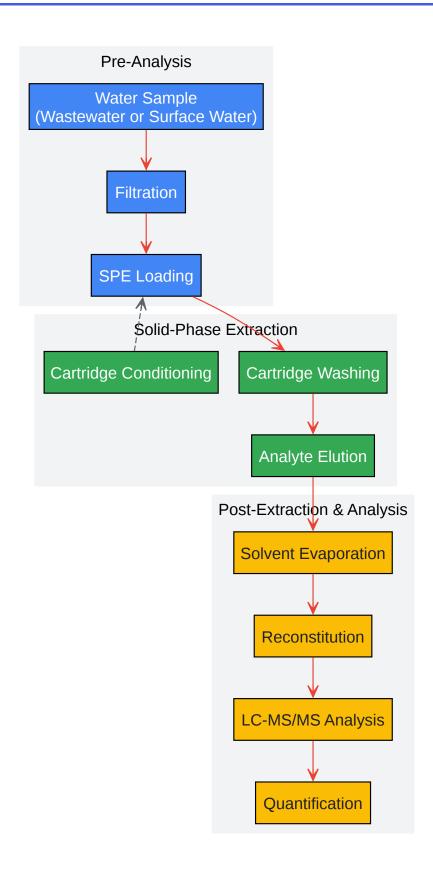


- Mobile Phase B: Acetonitrile.[8]
- Carboxyibuprofen analytical standard.
- 2. LC Conditions:
- Column: C18 analytical column.
- Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v).[8]
- Flow Rate: 0.5 mL/min.[8]
- Injection Volume: 10 μL.[8]
- Column Temperature: 25°C.[8]
- 3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like carboxyibuprofen.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]
- MRM Transitions: Specific precursor-to-product ion transitions for carboxyibuprofen need to be determined by infusing a standard solution into the mass spectrometer.
- Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize the signal intensity for carboxyibuprofen.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the analytical procedure, highlighting the key stages from sample preparation to final quantification.





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Caption: Logical Flow of Analytical Procedure.



Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of **carboxyibuprofen** in wastewater and surface water. The use of solid-phase extraction for sample pre-concentration and clean-up, followed by the high selectivity and sensitivity of LC-MS/MS, allows for reliable and accurate measurement of this ibuprofen metabolite at environmentally relevant concentrations. The provided protocols can be adapted and validated by researchers for routine monitoring of **carboxyibuprofen** in various aqueous matrices.

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